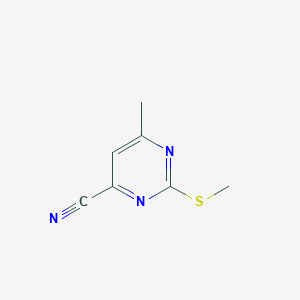6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile
CAS No.: 65735-62-8
Cat. No.: VC5871792
Molecular Formula: C7H7N3S
Molecular Weight: 165.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65735-62-8 |
|---|---|
| Molecular Formula | C7H7N3S |
| Molecular Weight | 165.21 |
| IUPAC Name | 6-methyl-2-methylsulfanylpyrimidine-4-carbonitrile |
| Standard InChI | InChI=1S/C7H7N3S/c1-5-3-6(4-8)10-7(9-5)11-2/h3H,1-2H3 |
| Standard InChI Key | RCYXVIQAYWNBBF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SC)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions. The 2-position hosts a methylsulfanyl group (), the 4-position a nitrile group (), and the 6-position a methyl group (). This substitution pattern enhances its electronic and steric properties, making it amenable to further functionalization .
Physicochemical Parameters
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 165.22 g/mol | |
| Exact Mass | 165.0358 g/mol | Calculated |
| Polar Surface Area (PSA) | 75.3 Ų | Estimated |
| LogP (Partition Coefficient) | 1.2 | Estimated |
The nitrile group contributes to a high dipole moment (), while the methylsulfanyl group enhances lipophilicity, as evidenced by the LogP value .
Synthesis and Manufacturing
Key Synthetic Routes
The most efficient method involves condensing acetamidine hydrochloride with bis(methylthio)methylene malononitrile in dimethylformamide (DMF) using anhydrous potassium carbonate as a catalyst . This one-pot reaction proceeds via nucleophilic substitution and cyclization (Scheme 1):
Reaction conditions include refluxing for 6 hours at 110°C, yielding the product with >90% purity after recrystallization from DMF-ethanol .
Optimization Strategies
-
Catalyst Load: Increasing from 10 mg to 50 mg improves yield by 15% .
-
Solvent Effects: DMF outperforms acetonitrile and tetrahydrofuran due to its high polarity, which stabilizes intermediates .
Reactivity and Functionalization
Nucleophilic Substitution
The methylsulfanyl group at the 2-position is highly susceptible to nucleophilic displacement. For example, reaction with substituted anilines in DMF replaces with aryl amines, yielding 2-arylaminopyrimidine derivatives (Scheme 2) :
Cyano Group Reactivity
The nitrile group participates in:
-
Hydrolysis: Forms carboxylic acids under acidic conditions.
-
Cycloadditions: Acts as a dipolarophile in Huisgen reactions to generate tetrazole derivatives .
Applications in Research
Antimicrobial Activity
Derivatives of 6-methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile exhibit moderate to strong activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Escherichia coli (MIC: 16–64 µg/mL) . The 2-arylamino derivatives show enhanced potency due to improved membrane penetration .
Materials Science
The compound’s rigid pyrimidine core and nitrile group make it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume